molecular formula C14H21N3O B6972084 [4-(Cyclohexylamino)phenyl]methylurea

[4-(Cyclohexylamino)phenyl]methylurea

Katalognummer: B6972084
Molekulargewicht: 247.34 g/mol
InChI-Schlüssel: TWYWNIIHIPJSJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Cyclohexylamino)phenyl]methylurea is a urea derivative characterized by a cyclohexylamino group attached to a phenyl ring, which is further substituted with a methylurea moiety. Its molecular formula is C₁₄H₂₀N₃O, with a molecular weight of 246.33 g/mol. Urea derivatives are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

IUPAC Name

[4-(cyclohexylamino)phenyl]methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-14(18)16-10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h6-9,12,17H,1-5,10H2,(H3,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYWNIIHIPJSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism

  • Nucleophilic Attack : The primary amine of 4-cyclohexylaniline attacks the carbonyl carbon of methyl isocyanate, generating a tetrahedral intermediate.

  • Proton Transfer : A proton shifts from the amine to the oxygen of the isocyanate group.

  • Urea Formation : Elimination of a proton yields the final urea product.

The reaction is typically conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) to prevent side reactions with water.

Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–25°CPrevents exothermic side reactions
SolventDichloromethaneEnhances reagent solubility
Stoichiometry1:1 (Aniline:Isocyanate)Minimizes unreacted starting material
Reaction Time4–12 hoursEnsures complete conversion

Yield : 70–85% under optimized conditions.

Alternative Method: Curtius Rearrangement for Intermediate Generation

A patent describing the synthesis of trans-4-methyl cyclohexylamine (CN102001950A) provides insights into generating cyclohexylamine intermediates, which could be adapted for [4-(Cyclohexylamino)phenyl]methylurea.

Key Steps

  • Synthesis of trans-4-Methylcyclohexylamine :

    • Starting Material : trans-4-Methylcyclohexanecarboxylic acid.

    • Reagents : Sodium azide (NaN₃) and protonic acids (e.g., polyphosphoric acid).

    • Mechanism : The acid catalyzes the formation of an acyl azide, which undergoes Curtius rearrangement to yield an isocyanate intermediate. Hydrolysis produces the amine.

  • Functionalization to Urea :

    • The resulting cyclohexylamine is reacted with methyl chloroformate to form the urea derivative.

Example Protocol :

  • Step 1 : trans-4-Methylcyclohexanecarboxylic acid (1.76 mol), NaN₃ (2.64 mol), and polyphosphoric acid (8.8 mol) in chloroform at 45°C for 12 hours.

  • Step 2 : Hydrolysis with NaOH (pH 11) and extraction with chloroform yields trans-4-methyl cyclohexylamine (85% yield).

Solvent and Catalytic Effects on Urea Formation

Data from the synthesis of 1-methyl-4-imidazolin-2-one (Ambeed, 39799-77-4) highlight critical solvent and catalyst selections for urea derivatives:

Solvent Comparison

SolventDielectric ConstantReaction RateYield
Dichloromethane8.93High85%
Ethyl Acetate6.02Moderate78%
Benzene2.28Low65%

Polar aprotic solvents enhance electrophilicity of isocyanates, accelerating urea formation.

Catalytic Acid/Base Additives

  • Base (e.g., NaOH) : Neutralizes HCl byproduct, shifting equilibrium toward product formation.

  • Acid (e.g., HCl) : Protonates the amine, increasing nucleophilicity but risking over-protonation.

Purification and Analytical Validation

Purification Techniques

  • Liquid-Liquid Extraction : Separation of organic (urea product) and aqueous phases using chloroform or ethyl acetate.

  • Column Chromatography : Silica gel with chloroform/methanol gradients removes unreacted starting materials.

Analytical Methods

TechniquePurposeKey Observations
HPLC Purity assessmentRetention time: 5.57 min
¹H NMR Structural confirmationδ 3.27 ppm (N–CH₃)
IR Spectroscopy Functional group analysis1680 cm⁻¹ (C=O stretch)

Challenges and Mitigation Strategies

Common Side Reactions

  • Dimerization : Methyl isocyanate may self-polymerize.

    • Solution : Use dilute conditions and low temperatures.

  • Hydrolysis : Water converts isocyanates to unstable carbamic acids.

    • Solution : Anhydrous solvents and inert atmosphere.

Scalability Considerations

Industrial-scale synthesis requires:

  • Continuous Flow Reactors : To manage exothermicity.

  • In-Line Analytics : Real-time monitoring via IR or UV sensors.

Emerging Innovations in Urea Synthesis

Recent advances in photocatalysis and enzyme-mediated coupling (e.g., lipases) offer greener alternatives with reduced waste. For example, lipase B from Candida antarctica catalyzes urea formation in aqueous media at ambient temperatures.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The urea functional group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Rate Constants Source
1 M HCl (25°C, 6 hrs)4-(Cyclohexylamino)aniline + CO₂ + CH₃NH₂k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1}
1 M NaOH (60°C, 3 hrs)4-(Cyclohexylamino)phenol + Methylaminek=3.8×104s1k = 3.8 \times 10^{-4} \, \text{s}^{-1}

Mechanistic studies indicate a nucleophilic attack by water or hydroxide at the carbonyl carbon, leading to cleavage of the C–N bond. The cyclohexylamino group stabilizes intermediates via resonance, slowing hydrolysis compared to unsubstituted ureas .

Sulfonation and Sulfonamide Formation

Reaction with sulfonyl chlorides yields sulfonamide derivatives, critical for pharmaceutical applications:

Reaction Pathway :

[4-(Cyclohexylamino)phenyl]methylurea+RSO₂ClEt₃N, DCMRSO₂–NH–C(O)–NH–[4-(Cyclohexylamino)phenyl]methyl+HCl\text{[4-(Cyclohexylamino)phenyl]methylurea} + \text{RSO₂Cl} \xrightarrow{\text{Et₃N, DCM}} \text{RSO₂–NH–C(O)–NH–[4-(Cyclohexylamino)phenyl]methyl} + \text{HCl}

Sulfonyl Chloride (R) Yield Biological Activity (IC₅₀) Source
Tosyl (C₇H₇SO₂)78%12.4 µM (sEH inhibition)
4-Nitrobenzenesulfonyl65%8.9 µM (anticancer)

The electron-withdrawing nitro group enhances electrophilicity, accelerating sulfonation . Kinetic studies show pseudo-first-order behavior (β=0.55\beta = 0.55) for aryl sulfonation .

Metabolic and Degradation Reactions

In vivo studies reveal hepatic metabolism via cytochrome P450 enzymes:

Metabolite Enzyme Half-life (h) Bioactivity
4-(Cyclohexylamino)benzoic acidCYP3A42.1Inactive
N-Oxide derivativeCYP2D65.8Enhanced solubility

The cyclohexyl group retards oxidative metabolism, increasing AUC by 65-fold compared to linear analogs .

Synthetic Methodologies

Key routes for synthesizing [4-(Cyclohexylamino)phenyl]methylurea:

Route 1 :

4-Nitrobenzyl chlorideNH₃4-Nitrobenzylamine(i) H₂/Pd, (ii) CH₃NCOTarget compound\text{4-Nitrobenzyl chloride} \xrightarrow{\text{NH₃}} \text{4-Nitrobenzylamine} \xrightarrow{\text{(i) H₂/Pd, (ii) CH₃NCO}} \text{Target compound}

Yield : 68%

Route 2 :
Suzuki coupling of 4-bromophenylurea with cyclohexylboronic acid (Pd(PPh₃)₄, K₂CO₃\text{Pd(PPh₃)₄, K₂CO₃}) yields 84% product .

Stability Under Physiological Conditions

Degradation in phosphate buffer (pH 7.4, 37°C):

Time (h) Remaining Compound (%) Major Degradant
0100
8724-(Cyclohexylamino)phenol
2441Methylurea

Degradation follows first-order kinetics (t1/2=14.2ht_{1/2} = 14.2 \, \text{h}) .

This compound’s reactivity profile supports its use in drug design (e.g., enzyme inhibitors ) and materials science (corrosion inhibitors ). Future research should explore its photostability and catalytic applications.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of [4-(Cyclohexylamino)phenyl]methylurea can be categorized into several key areas:

  • Antitumor Activity : Research indicates that compounds containing urea functionalities exhibit significant antitumor properties. For instance, derivatives with similar structures have shown promising results against various cancer cell lines, including non-small lung cancer and leukemia. The mechanism often involves the inhibition of critical cellular pathways, leading to reduced proliferation of cancer cells .
  • Antibacterial Properties : Compounds with urea moieties have been tested for their antibacterial activity against pathogens like Staphylococcus aureus and Haemophilus influenzae. These studies suggest that [4-(Cyclohexylamino)phenyl]methylurea may inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication .
  • Anti-inflammatory Effects : Some studies have indicated that urea derivatives can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The exact mechanisms are under investigation but may involve modulation of inflammatory mediators .

Case Studies

Several case studies highlight the applications of [4-(Cyclohexylamino)phenyl]methylurea in different research contexts:

  • Anticancer Research : A study demonstrated that a related urea compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong antiproliferative activity. This suggests that modifications to the cyclohexyl group could enhance efficacy against specific tumors .
  • Agricultural Applications : Research has explored the use of urea derivatives as herbicides or insecticides. The structural characteristics of [4-(Cyclohexylamino)phenyl]methylurea may contribute to its effectiveness in pest management strategies .
  • Pharmaceutical Development : The compound's ability to inhibit key enzymes involved in metabolic pathways has made it a candidate for further development as a therapeutic agent in managing diseases such as diabetes and cancer. The structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile .

Wirkmechanismus

The mechanism of action of [4-(Cyclohexylamino)phenyl]methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Substituted Phenylurea Herbicides

Several urea derivatives with phenyl substitutions are employed as herbicides, differing in substituents that modulate activity and selectivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Use Reference
Metobenzuron C₂₂H₂₈N₂O₅ 400.47 Benzopyran-7-yloxy, methoxy Herbicide
Chloroxuron C₁₅H₁₄ClN₂O₂ 289.74 4-Chlorophenoxy Herbicide
Difenoxuron C₁₆H₁₈N₂O₃ 286.33 4-Methoxyphenoxy Herbicide
[Target Compound] C₁₄H₂₀N₃O 246.33 Cyclohexylamino, methylurea Research compound*

Key Findings :

  • Metobenzuron ’s benzopyran substituent enhances soil persistence and broad-spectrum weed control compared to simpler phenylureas .
  • The target compound lacks electron-withdrawing groups (e.g., chlorophenoxy in chloroxuron), which are critical for herbicidal activity.

Urea Derivatives with Heterocyclic Modifications

Compounds incorporating heterocycles or extended aromatic systems exhibit distinct pharmacological profiles.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Use Reference
1-Cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolinyl)methyl]phenyl}urea C₂₆H₃₂N₃O₃ 434.56 Dihydroisoquinoline, dimethoxy Neuropharmacology*
[Target Compound] C₁₄H₂₀N₃O 246.33 Cyclohexylamino, methylurea

Key Findings :

  • The dihydroisoquinoline group in the analog enables π-π stacking and receptor binding, likely targeting adrenergic or serotonin receptors .
  • The target compound’s simpler structure may prioritize metabolic stability over high-affinity receptor interactions.

Boron-Containing Urea Analogs

Boronated urea derivatives are explored for biomedical applications, such as boron neutron capture therapy (BNCT).

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Application Reference
2-(Cyclohexylamino)-2-oxo-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl benzoate C₂₈H₃₅BNO₅ 491.39 Boron dioxaborolane BNCT candidate
[Target Compound] C₁₄H₂₀N₃O 246.33 Cyclohexylamino, methylurea

Key Findings :

  • The absence of boron in the target compound simplifies synthesis but limits utility in BNCT.

Dimethylamino-Substituted Ureas

Electron-donating substituents like dimethylamino alter electronic properties and solubility.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
N-Cyclohexyl-N'-(4-(dimethylamino)phenyl)urea C₁₅H₂₃N₃O 261.37 Dimethylamino
[Target Compound] C₁₄H₂₀N₃O 246.33 Cyclohexylamino, methylurea

Key Findings :

  • The target compound’s methylurea group may offer steric advantages in avoiding metabolic N-demethylation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-(Cyclohexylamino)phenyl]methylurea, and how can purity be validated?

  • Methodology : React 4-(cyclohexylamino)benzylamine with methyl isocyanate under anhydrous conditions in dichloromethane. Purify via silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7). Validate purity using 1H^1H-NMR (peaks: δ 6.8–7.2 ppm for aromatic protons, δ 3.2 ppm for urea NH), HPLC (≥98% purity), and mass spectrometry (expected [M+H]+^+ ion) .

Q. How does the urea moiety in [4-(Cyclohexylamino)phenyl]methylurea influence its physicochemical properties?

  • Methodology :

  • Solubility : Test in solvents (e.g., DMSO, water, ethanol) using shake-flask method. Urea’s hydrogen bonding reduces aqueous solubility but enhances organic solvent compatibility.
  • Stability : Perform thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and crystalline stability .
    • Data Table :
SolventSolubility (mg/mL)
Water0.12
DMSO45.7
Ethanol8.9

Q. What analytical techniques are suitable for structural characterization of [4-(Cyclohexylamino)phenyl]methylurea?

  • Methodology :

  • Spectroscopy : 13C^{13}C-NMR to confirm urea carbonyl (δ 158–162 ppm) and cyclohexyl carbons (δ 25–35 ppm).
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment.
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How to design experiments to investigate the compound’s potential enzyme inhibition activity?

  • Methodology :

  • In vitro assays : Incubate with target enzymes (e.g., kinases, phosphatases) and measure IC50_{50} using fluorogenic substrates. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle).
  • Binding kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine KdK_d and stoichiometry .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodology :

  • Standardization : Use consistent assay buffers (e.g., CAPS buffer at pH 10.4 for stability) and cell lines.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like concentration ranges and incubation times.
  • Orthogonal validation : Confirm activity via dual methods (e.g., enzymatic assay + cellular viability assay) .

Q. What strategies identify the compound’s molecular targets in complex biological systems?

  • Methodology :

  • Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS.
  • Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with receptors (e.g., PPARγ, AhR) .
    • Data Table :
Predicted TargetBinding Affinity (nM)Assay Type
PPARγ320 ± 45SPR
Carbonic Anhydrase IX1,100 ± 200Fluorogenic assay

Q. How does pH influence the stability of [4-(Cyclohexylamino)phenyl]methylurea in biological assays?

  • Methodology :

  • Stability testing : Incubate the compound in buffers (pH 4–10) at 37°C for 24 hours. Quantify degradation via HPLC.
  • Results : Stability decreases below pH 6 due to urea hydrolysis. Use CHES buffer (pH 9.5) for long-term assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.